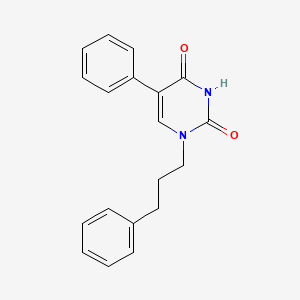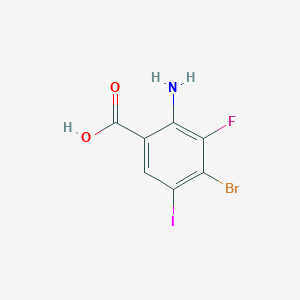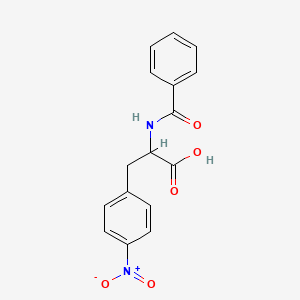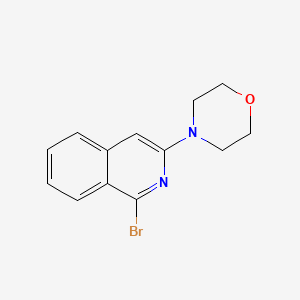
Tert-Butyl 3',6'-dihydro-3,4'-bipyridine-1'(2'H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL 3’,6’-DIHYDRO-[3,4’-BIPYRIDINE]-1’(2’H)-CARBOXYLATE is a chemical compound that belongs to the bipyridine family. Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science. This compound, in particular, is characterized by the presence of a tert-butyl group and a dihydro-bipyridine core, which imparts unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3’,6’-DIHYDRO-[3,4’-BIPYRIDINE]-1’(2’H)-CARBOXYLATE can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. This method employs dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester .
Industrial Production Methods
In an industrial setting, the production of TERT-BUTYL 3’,6’-DIHYDRO-[3,4’-BIPYRIDINE]-1’(2’H)-CARBOXYLATE may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL 3’,6’-DIHYDRO-[3,4’-BIPYRIDINE]-1’(2’H)-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding bipyridine derivatives.
Reduction: Reduction reactions can convert the dihydro-bipyridine core to fully saturated bipyridine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various bipyridine derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Applications De Recherche Scientifique
TERT-BUTYL 3’,6’-DIHYDRO-[3,4’-BIPYRIDINE]-1’(2’H)-CARBOXYLATE has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of TERT-BUTYL 3’,6’-DIHYDRO-[3,4’-BIPYRIDINE]-1’(2’H)-CARBOXYLATE involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and photophysical properties. These complexes can participate in various catalytic processes, including oxidation-reduction reactions and electron transfer mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: This compound shares a similar bipyridine core but differs in the position and number of tert-butyl groups.
2,2’-Bipyridine: A simpler bipyridine derivative without tert-butyl groups, commonly used in coordination chemistry.
5,5’-Bis(trifluoromethyl)-2,2’-bipyridine: Another bipyridine derivative with trifluoromethyl groups, offering different electronic properties.
Uniqueness
TERT-BUTYL 3’,6’-DIHYDRO-[3,4’-BIPYRIDINE]-1’(2’H)-CARBOXYLATE is unique due to its specific substitution pattern and the presence of a dihydro-bipyridine core. This structure imparts distinct reactivity and properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
690261-74-6 |
|---|---|
Formule moléculaire |
C15H20N2O2 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
tert-butyl 4-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-9-6-12(7-10-17)13-5-4-8-16-11-13/h4-6,8,11H,7,9-10H2,1-3H3 |
Clé InChI |
AATBXDKTHPKZFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone](/img/structure/B13995149.png)



![Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate](/img/structure/B13995166.png)

![N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride](/img/structure/B13995176.png)




![4-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13995216.png)
